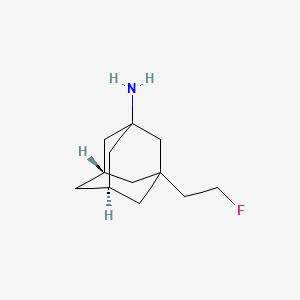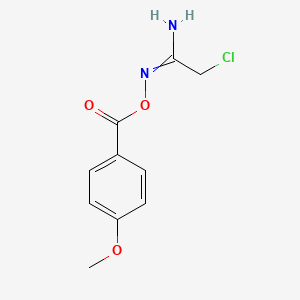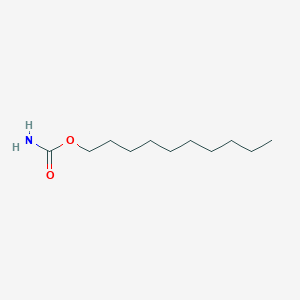
Decyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound, specifically, is known for its surfactant properties and is used in formulations requiring emulsification and stabilization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decyl carbamate can be synthesized through several methods. One common method involves the reaction of decanol with carbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct.
Industrial Production Methods: In industrial settings, this compound is often produced through a continuous synthesis process. This involves the direct utilization of carbon dioxide and amines, with 1,8-diazabicyclo[5.4.0]undec-7-ene as an additive . This method is advantageous due to its efficiency and the use of environmentally friendly reagents.
Analyse Des Réactions Chimiques
Types of Reactions: Decyl carbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to decylamine.
Substitution: this compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Decylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of decyl carbamate involves its interaction with biological membranes and proteins. The carbamate group can form hydrogen bonds with amino acid residues in proteins, leading to conformational changes and modulation of protein activity. This property is particularly useful in drug design, where this compound derivatives are used to enhance drug-target interactions .
Comparaison Avec Des Composés Similaires
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
Comparison: Decyl carbamate is unique due to its longer alkyl chain, which imparts distinct surfactant properties compared to shorter-chain carbamates like methyl carbamate and ethyl carbamate. This makes this compound more effective in applications requiring emulsification and stabilization. Additionally, the longer alkyl chain enhances its ability to permeate cell membranes, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
39819-61-9 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
decyl carbamate |
InChI |
InChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H2,12,13) |
Clé InChI |
ANWCICBGKAHUEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


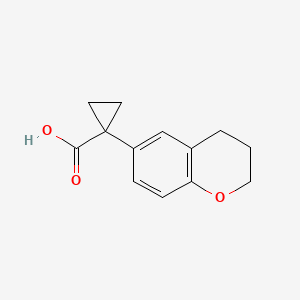
![2-(Morpholin-4-yl)-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14005378.png)
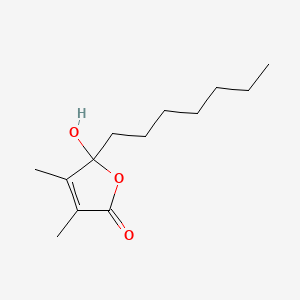
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
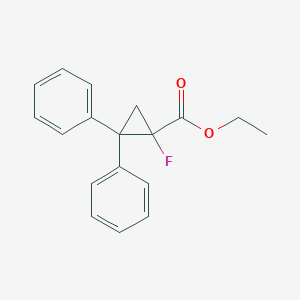

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)
![N-[(4-Chlorobenzene-1-sulfonyl)carbamoyl]benzenecarbothioamide](/img/structure/B14005409.png)

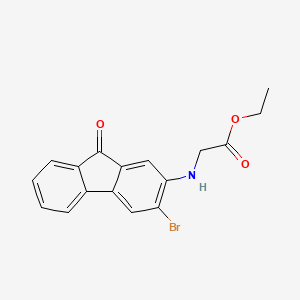
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
